

Unveiling NIBR-17: A Technical Primer on a Novel IL-17A Inhibitor

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Compound of Interest

Compound Name: NIBR-17

Cat. No.: B10854049

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Basel, Switzerland - This technical guide provides an in-depth overview of the discovery and synthesis of a potent, small molecule inhibitor of Interleukin-17A (IL-17A), referred to herein as **NIBR-17** (internally designated as Compound 26 by Novartis). Developed at the Novartis Institutes for BioMedical Research (NIBR), this molecule represents a significant effort in the pursuit of oral therapies for autoimmune and inflammatory diseases. This document, intended for researchers, scientists, and drug development professionals, details the quantitative data, experimental protocols, and underlying biological pathways associated with **NIBR-17**.

A note on nomenclature: The compound of focus is publicly identified as "Compound 26" in scientific literature. For the purpose of this guide, and to align with the user's query, it will be referred to as **NIBR-17**.

NIBR-17 was designed as a non-covalent, α -fluoro-acrylamide-containing small molecule to inhibit the protein-protein interaction between IL-17A and its receptor.^{[1][2]} The development aimed to address the toxicological liabilities of a preceding clinical candidate, LY3509754, which was discontinued due to adverse effects.^{[1][2]} While **NIBR-17** demonstrated promising efficacy in preclinical models, its development was also halted due to early toxicity findings, specifically liver enzyme elevations and testicular toxicity in rats and dogs.^{[1][2]}

Quantitative Data Summary

The following tables summarize the key quantitative data for **NIBR-17**, including its biological activity and pharmacokinetic properties.

Biological Activity of NIBR-17	
Target	IL-17A
Assay Type	Homogeneous Time-Resolved Fluorescence (HTRF) Assay
IC50	0.4 nM
Assay Type	IL-6 Release in Human Dermal Fibroblasts
IC50	1.1 nM
Pharmacokinetic Properties of NIBR-17 in Rats	
Dose (Oral)	10 mg/kg
Cmax	1.2 µM
Tmax	2 h
AUC	5.8 µM·h
Bioavailability (F%)	45%

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IL-17A Inhibition

This assay quantifies the inhibition of the IL-17A/IL-17RA interaction.

- Reagents: Recombinant human IL-17A, biotinylated IL-17RA, streptavidin-d2, and anti-human IgG4-Eu3+-cryptate.
- Procedure:
 - NIBR-17** is serially diluted in the assay buffer.
 - IL-17A is incubated with the compound dilutions.

3. Biotinylated IL-17RA, streptavidin-d2, and anti-human IgG4-Eu3+-cryptate are added.
 4. The mixture is incubated to allow for complex formation.
 5. The HTRF signal is read at 665 nm and 620 nm.
- Data Analysis: The ratio of the fluorescence intensities at 665 nm and 620 nm is calculated and used to determine the IC50 value, representing the concentration of **NIBR-17** required to inhibit 50% of the IL-17A/IL-17RA interaction.

In Vivo Efficacy Model: Rat Arthritis Model

The efficacy of **NIBR-17** was evaluated in a rat model of arthritis.

- Model: Adjuvant-induced arthritis in female Lewis rats.
- Procedure:
 1. Arthritis is induced by a single intradermal injection of Mycobacterium tuberculosis.
 2. **NIBR-17** is administered orally once daily.
 3. The primary endpoint is the change in knee swelling, measured by plethysmometry.
- Results: **NIBR-17** demonstrated a significant reduction in knee swelling compared to the vehicle control group.[\[2\]](#)

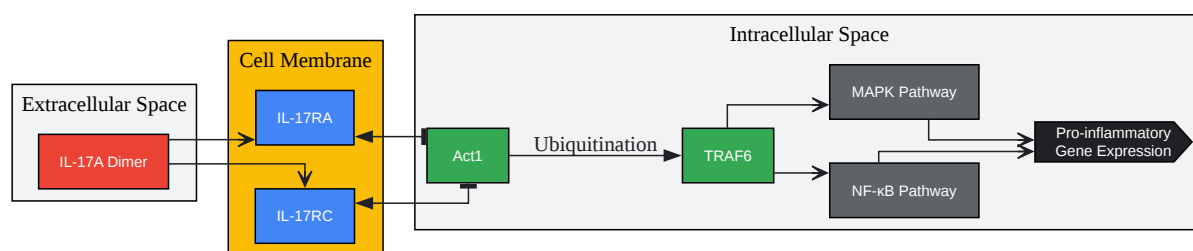
Synthesis of NIBR-17

The synthesis of **NIBR-17** is a multi-step process. A generalized workflow is presented below. For a detailed, step-by-step synthetic route and characterization data, please refer to the supporting information of the primary publication, "Discovery and In Vivo Exploration of 1,3,4-Oxadiazole and α -Fluoroacrylate Containing IL-17 Inhibitors".[\[3\]](#)

Visualizations

IL-17 Signaling Pathway

Interleukin-17A is a key pro-inflammatory cytokine.[2] It signals as a homodimer, binding to a receptor complex composed of IL-17RA and IL-17RC.[4][5] This binding event recruits the adaptor protein Act1, which in turn activates TRAF6 through ubiquitination.[4][6] Activated TRAF6 initiates downstream signaling cascades, primarily the NF- κ B and MAPK pathways, leading to the transcription of pro-inflammatory genes.[4][6][7]

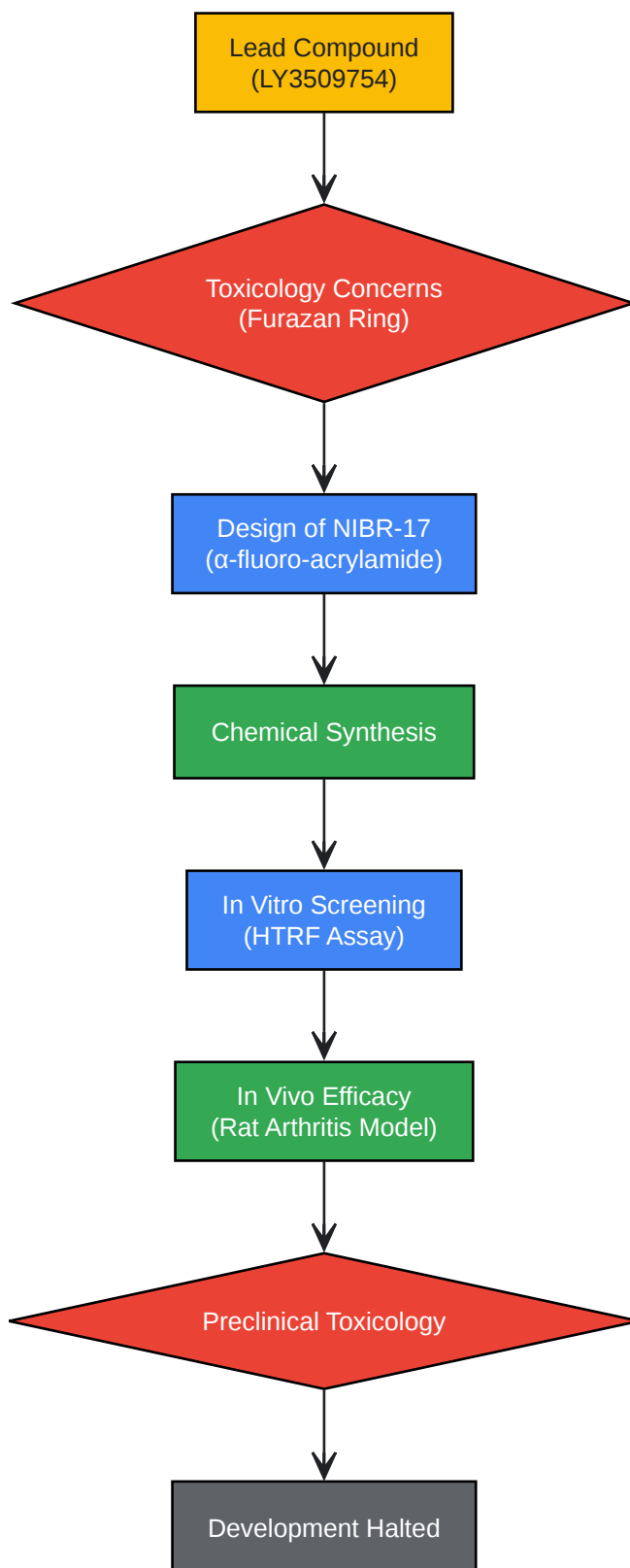


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Caption: The IL-17A signaling cascade.

NIBR-17 Discovery Workflow

The discovery of **NIBR-17** followed a structured drug discovery process, beginning with a lead compound and progressing through optimization and preclinical evaluation.



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Caption: The discovery and development workflow of **NIBR-17**.

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